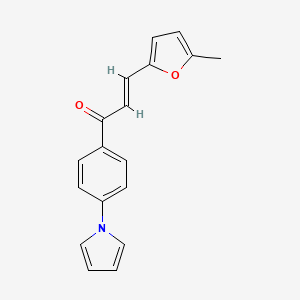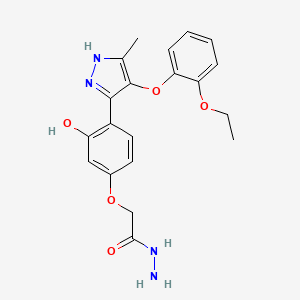
2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes studying the reactivity, mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to "2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide" have been extensively studied. For example, research on the synthesis of novel phenoxy acetic acid derivatives demonstrated their in vitro antiviral activity, although no specific antiviral activity was noted in the series tested (Shahar Yar et al., 2009). Similarly, studies on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones revealed their potential in addressing bacterial and fungal infections (Fuloria et al., 2009).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of these compounds. For instance, derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating significant promise in this area (Fuloria et al., 2009). However, it is noted that in vitro antiviral activity assessments did not show specific antiviral activities for the compounds tested (Shahar Yar et al., 2009).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of hydrazones related to this chemical structure revealed their potential for optical device applications such as optical limiters and switches, showcasing the diverse utility of these compounds beyond biological activities (Naseema et al., 2010).
Corrosion Inhibition
Exploring the role of pyrazoline derivatives in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions, highlighted the effectiveness of these compounds in enhancing corrosion resistance, a critical factor for materials used in industrial applications (Lgaz et al., 2020).
Safety And Hazards
This involves studying the toxicity, environmental impact, handling precautions, etc., of the compound.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties of the compound.
Please consult with a chemist or a relevant expert for detailed analysis. Also, always follow safety guidelines while handling chemical compounds.
Propriétés
IUPAC Name |
2-[4-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-3-27-16-6-4-5-7-17(16)29-20-12(2)23-24-19(20)14-9-8-13(10-15(14)25)28-11-18(26)22-21/h4-10,25H,3,11,21H2,1-2H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBOGWHYLTTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

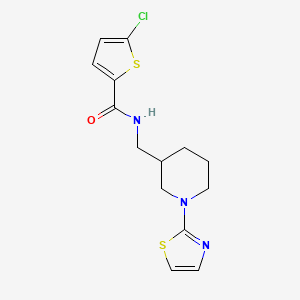
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2984761.png)
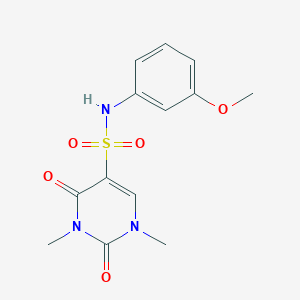
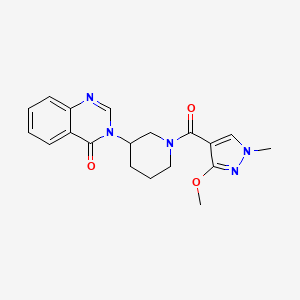
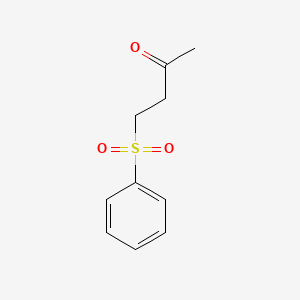
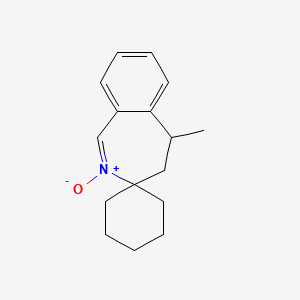
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
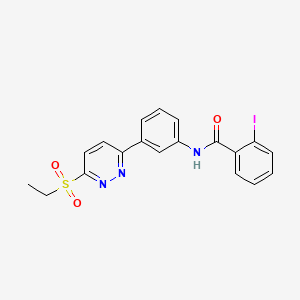
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
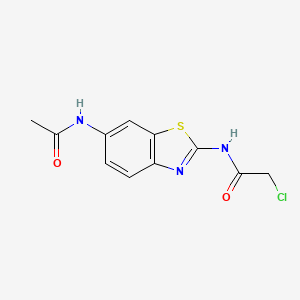
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
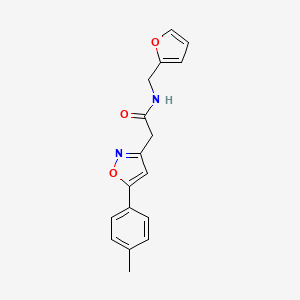
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
